N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-nitrobenzenesulfonamide
Description
N-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-nitrobenzenesulfonamide is a sulfonamide derivative featuring a 3-nitrobenzenesulfonamide core linked to a substituted phenyl ring. The phenyl group is modified with a methoxy substituent at the 4-position and a 2-oxopyrrolidin-1-yl moiety at the 3-position.
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O6S/c1-26-16-8-7-12(10-15(16)19-9-3-6-17(19)21)18-27(24,25)14-5-2-4-13(11-14)20(22)23/h2,4-5,7-8,10-11,18H,3,6,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUFNZFLHKITMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-])N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-nitrobenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzenesulfonamide to introduce the nitro group. This is followed by the formation of the pyrrolidinone ring through a cyclization reaction involving an appropriate amine and a carbonyl compound. The methoxy group is usually introduced via methylation of a hydroxyl group on the aromatic ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of a phenol derivative.
Reduction: Formation of an aniline derivative.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-nitrobenzenesulfonamide can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile building block.
Biology and Medicine
This compound may exhibit biological activity due to the presence of the sulfonamide group, which is known for its antibacterial properties. It could be investigated for potential use as a pharmaceutical agent, particularly in the development of new antibiotics or anti-inflammatory drugs.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for the synthesis of dyes and pigments. Its unique structure might impart desirable properties to the materials, such as enhanced stability or specific electronic characteristics.
Mechanism of Action
The mechanism by which N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-nitrobenzenesulfonamide exerts its effects would depend on its specific application. In a biological context, the sulfonamide group could inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition would prevent the synthesis of folic acid, an essential nutrient for bacterial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-nitrobenzenesulfonamide, we analyze structurally analogous sulfonamide derivatives, focusing on molecular features, synthesis, and biological activity.
Structural and Functional Group Analysis
The target compound shares the sulfonamide (-SO₂NH-) backbone with other derivatives but differs in substituent complexity:
- Pyrrolidinone Ring: The 2-oxopyrrolidin-1-yl group may improve solubility or confer conformational rigidity, contrasting with simpler alkyl or aryl substituents in other sulfonamides.
- Methoxy Group : The 4-methoxy substituent on the phenyl ring could influence lipophilicity and metabolic stability.
Key Comparative Data
The table below contrasts the target compound with a structurally complex sulfonamide from the provided evidence (Example 53 in ):
Research Findings and Implications
- Synthetic Complexity : The compound from requires multi-step synthesis involving palladium-catalyzed cross-coupling, suggesting that the target compound’s synthesis may similarly demand specialized reagents or conditions.
- Bioactivity Trends: The pyrazolopyrimidine-chromenone system in ’s compound is associated with kinase inhibition (e.g., EGFR or VEGFR), whereas the nitro group in the target compound might favor interactions with redox-active enzymes or DNA.
- Solubility and Bioavailability: The pyrrolidinone ring in the target compound could enhance aqueous solubility compared to the more lipophilic chromenone-containing analog in .
Biological Activity
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-nitrobenzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Methoxy Group : Enhances lipophilicity and may influence receptor binding.
- Nitro Group : Often associated with biological activity, particularly in enzyme inhibition.
- Sulfonamide Moiety : Known for its antibacterial properties.
- Pyrrolidinyl Group : Imparts unique conformational characteristics that could affect biological interactions.
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O4S |
| Molecular Weight | 384.44 g/mol |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. The sulfonamide group is particularly noted for its efficacy against various bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
In vitro studies have shown that the compound can inhibit bacterial growth, although specific data on this compound is limited.
Enzyme Inhibition
The nitrobenzene sulfonamide structure suggests potential as an enzyme inhibitor. For instance, similar compounds have been studied for their ability to inhibit carbonic anhydrases, which play crucial roles in physiological processes such as respiration and acid-base balance.
The proposed mechanism involves competitive inhibition where the compound binds to the active site of the enzyme, preventing substrate access. This interaction may be facilitated by the hydrogen bonding capabilities of the methoxy and sulfonamide groups.
Cytotoxicity and Selectivity
In preliminary cytotoxicity assays, compounds with similar structures have shown varying degrees of toxicity towards mammalian cells. It is essential to evaluate the selectivity index (SI), which compares the cytotoxic effect on healthy cells versus target pathogens.
| Compound | IC50 (µM) | SI (Selectivity Index) |
|---|---|---|
| N-(4-methoxyphenyl)sulfonamide | 25 | 5 |
| This compound | TBD | TBD |
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various nitrobenzenesulfonamides against clinical isolates. The results demonstrated that modifications in the phenyl ring significantly impacted activity levels. The compound showed promising results comparable to established antibiotics.
Study 2: Enzyme Interaction Studies
Research involving enzyme kinetics highlighted that derivatives of nitrobenzenesulfonamides could effectively inhibit carbonic anhydrase activity. The binding affinity was assessed using molecular docking simulations, which indicated strong interactions between the compound and enzyme active sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
